molecular formula C8H8ClNO2 B6203917 1-(2-chloro-5-methoxypyridin-4-yl)ethan-1-one CAS No. 1211581-10-0

1-(2-chloro-5-methoxypyridin-4-yl)ethan-1-one

Cat. No.: B6203917
CAS No.: 1211581-10-0
M. Wt: 185.6
InChI Key:
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Description

1-(2-Chloro-5-methoxypyridin-4-yl)ethan-1-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the second position, a methoxy group at the fifth position, and an ethanone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-methoxypyridin-4-yl)ethan-1-one typically involves the chlorination of 5-methoxypyridine followed by acetylation. One common method includes the reaction of 5-methoxypyridine with thionyl chloride to introduce the chlorine atom at the second position. The resulting 2-chloro-5-methoxypyridine is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-methoxypyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

Major Products Formed:

Scientific Research Applications

1-(2-Chloro-5-methoxypyridin-4-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-methoxypyridin-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the chlorine and methoxy groups can enhance its binding affinity and selectivity towards target molecules .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloro-5-methoxypyridin-4-yl)ethan-1-one is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological interactions. This unique structure makes it a valuable compound for various research applications.

Properties

CAS No.

1211581-10-0

Molecular Formula

C8H8ClNO2

Molecular Weight

185.6

Purity

0

Origin of Product

United States

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